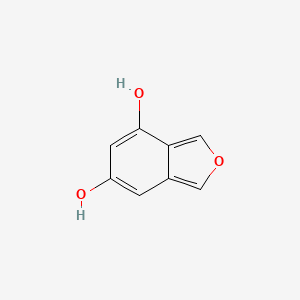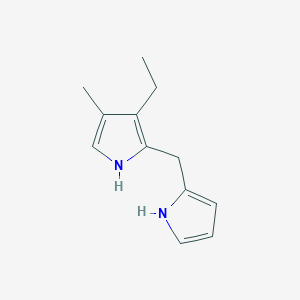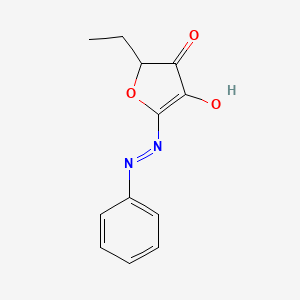
2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with an ethyl group and a phenylhydrazono group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione typically involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the furan ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The ethyl group or the phenylhydrazono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed
Oxidation: Products may include furan-3,4-dione derivatives.
Reduction: Products include 2-ethyl-5-(2-phenylamino)furan-3,4(2H,5H)-dione.
Substitution: Various substituted furan derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-5-(2-methylhydrazono)furan-3,4(2H,5H)-dione
- 2-Ethyl-5-(2-phenylhydrazono)thiophene-3,4(2H,5H)-dione
- 2-Methyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione
Uniqueness
2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione is unique due to the presence of both an ethyl group and a phenylhydrazono group on the furan ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2-ethyl-4-hydroxy-5-phenyldiazenylfuran-3-one |
InChI |
InChI=1S/C12H12N2O3/c1-2-9-10(15)11(16)12(17-9)14-13-8-6-4-3-5-7-8/h3-7,9,16H,2H2,1H3 |
Clave InChI |
JWPHLAXLUQEVIQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)C(=C(O1)N=NC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)
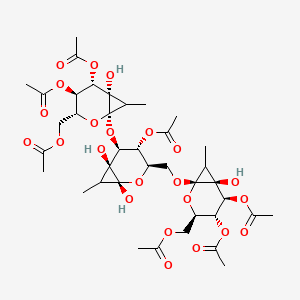

![2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
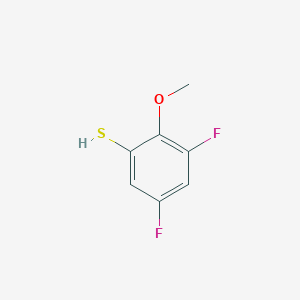
![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)

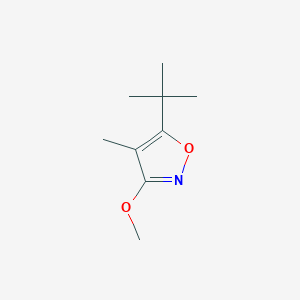
![3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12866386.png)

